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Abstract
N,N-Diethylpentylone hydrochloride, also known as Dipentylone, is a synthetic cathinone

that has emerged as a novel psychoactive substance. Structurally related to other cathinones,

it primarily functions as a monoamine transporter inhibitor, with a notable affinity for the

dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the

serotonin transporter (SERT). This technical guide provides a comprehensive overview of the

pharmacological profile of N,N-Diethylpentylone hydrochloride, including its chemical

properties, in vitro and in vivo pharmacology, metabolic pathways, and analytical methods for

its detection. The information is intended to serve as a resource for researchers, scientists, and

drug development professionals investigating the therapeutic potential or toxicological

implications of this compound and related molecules.

Chemical and Physical Properties
N,N-Diethylpentylone is a substituted cathinone characterized by a β-keto moiety, a phenyl ring

substituted with a methylenedioxy group, and a diethylamino group attached to the alpha-

carbon. The hydrochloride salt is the common form in which this compound is encountered.[1]

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b593733?utm_src=pdf-interest
https://www.benchchem.com/product/b593733?utm_src=pdf-body
https://www.benchchem.com/product/b593733?utm_src=pdf-body
https://www.caymanchem.com/product/9001933/n-n-dimethylpentylone-hydrochloride
https://en.wikipedia.org/wiki/Dipentylone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name
1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-

1-one hydrochloride

Synonyms Dipentylone HCl, bk-DMBDP HCl

CAS Number 17763-13-2 (hydrochloride)

Molecular Formula C₁₄H₁₉NO₃ · HCl

Molecular Weight 285.8 g/mol

Appearance Neat solid

In Vitro Pharmacology: Monoamine Transporter
Interactions
The primary mechanism of action of N,N-Diethylpentylone is the inhibition of monoamine

transporters, leading to an increase in the extracellular concentrations of dopamine,

norepinephrine, and serotonin.

Receptor Binding Affinities
Radioligand binding assays have been utilized to determine the affinity (Ki) of N,N-

Diethylpentylone for the human dopamine (hDAT), norepinephrine (hNET), and serotonin

(hSERT) transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki) of N,N-Diethylpentylone and

Comparative Compounds
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Compound hDAT Ki (µM) hNET Ki (µM) hSERT Ki (µM) Reference

N,N-

Diethylpentylone
0.354 ± 0.073 2.00 ± 0.34 2.27 ± 0.30 WHO (2023)

Cocaine ~0.2-0.6 ~0.3-0.8 ~0.03-0.3 N/A

Methamphetamin

e
~0.4-1.5 ~0.2-1.0 >10 N/A

MDMA ~1.0-10 ~0.5-2.0 ~0.2-1.0 N/A

Note: Comparative values for Cocaine, Methamphetamine, and MDMA are approximate ranges

from various literature sources and are provided for general comparison.

Monoamine Uptake Inhibition
The functional potency of N,N-Diethylpentylone as a monoamine transporter inhibitor is

determined by its half-maximal inhibitory concentration (IC50) in neurotransmitter uptake

assays.

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of N,N-Diethylpentylone and

Comparative Compounds

Compound
hDAT IC50
(µM)

hNET IC50
(µM)

hSERT IC50
(µM)

Reference

N,N-

Diethylpentylone
0.233 ± 0.066 0.212 ± 0.068 2.57 ± 0.55 WHO (2023)

Pentylone 0.110 0.180 1.000 [3]

Methylone 0.210 0.260 0.210 [3]

Mephedrone 0.130 0.040 0.240 [3]

α-PVP 0.022 0.010 >10 [3]

In Vivo Pharmacology
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Locomotor Activity
In animal models, N,N-Diethylpentylone has been shown to produce psychostimulant effects,

such as increased locomotor activity. In mice, intraperitoneal administration of N,N-

Diethylpentylone resulted in a dose-dependent increase in horizontal activity.

Table 3: In Vivo Locomotor Activity of N,N-Diethylpentylone in Mice

Parameter Value Reference

ED50 (horizontal activity) 6.4 mg/kg [4]

Peak Effect (counts/10 min) 6539 at 14.2 mg/kg [4]

The stimulant effects of N,N-Diethylpentylone were observed to begin within 10 minutes of

injection and lasted for approximately 80 to 220 minutes at doses ranging from 5 to 25 mg/kg.

[4]

Metabolism and Pharmacokinetics
Limited pharmacokinetic data is available for N,N-Diethylpentylone. However, studies have

consistently identified pentylone as a major metabolite, suggesting that N-dealkylation is a

primary metabolic pathway.[2][4][5][6][7] In post-mortem cases, pentylone is often detected at

lower concentrations than the parent compound.[4] A recent study identified seven different

metabolites in patient urine samples, with the major metabolic pathways proposed to be the

opening of the 5-membered ring and reduction of the carboxide group.[5]

Signaling Pathways (Hypothetical)
Direct experimental evidence elucidating the specific intracellular signaling cascades activated

by N,N-Diethylpentylone is currently lacking. However, based on its primary mechanism as a

potent inhibitor of the dopamine and norepinephrine transporters, a putative signaling pathway

can be proposed. Inhibition of DAT and NET leads to an accumulation of extracellular

dopamine and norepinephrine, respectively. This enhanced neurotransmitter concentration

results in prolonged activation of postsynaptic dopamine and adrenergic receptors, which can

trigger a cascade of downstream signaling events.
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Caption: Putative signaling pathway of N,N-Diethylpentylone Hydrochloride.
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Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general method for determining the binding affinity (Ki) of N,N-
Diethylpentylone hydrochloride for monoamine transporters.

Start

Prepare cell membranes
(HEK293 expressing hDAT, hNET, or hSERT)

Incubate membranes with radioligand
([125I]RTI-55) and varying concentrations

of N,N-Diethylpentylone HCl

Rapidly filter to separate
bound and free radioligand

Quantify radioactivity
on filters

Calculate IC50 and Ki values
using Cheng-Prusoff equation

End

Click to download full resolution via product page
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Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably

expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET)

transporter are cultured to confluence. The cells are then harvested, and a crude membrane

preparation is obtained through homogenization and centrifugation.

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55

for DAT and NET) and varying concentrations of N,N-Diethylpentylone hydrochloride.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate

the bound from the free radioligand.

Quantification: The radioactivity retained on the filters, which is proportional to the amount of

radioligand bound to the transporters, is then quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay
This protocol describes a general method to measure the functional inhibition of monoamine

transporters by N,N-Diethylpentylone hydrochloride.
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Start

Plate HEK293 cells expressing
hDAT, hNET, or hSERT in 96-well plates

Pre-incubate cells with varying
concentrations of N,N-Diethylpentylone HCl

Add radiolabeled neurotransmitter
([3H]DA, [3H]NE, or [3H]5-HT)

Incubate to allow for uptake

Terminate uptake by washing with
ice-cold buffer

Lyse cells

Quantify intracellular radioactivity

Calculate IC50 values

End

 

Start

Habituate animals (e.g., mice)
to the locomotor activity chambers

Administer N,N-Diethylpentylone HCl
(intraperitoneal injection) at various doses

Immediately place animals
in the activity chambers

Record locomotor activity
(e.g., beam breaks) over a set time period

Analyze data to determine dose-response
relationship and calculate ED50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b593733?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/9001933/n-n-dimethylpentylone-hydrochloride
https://en.wikipedia.org/wiki/Dipentylone
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Monoamine_Transporter_Inhibition_by_Synthetic_Cathinones.pdf
https://cdn.who.int/media/docs/default-source/46th-ecdd/dipentylone_46th-ecdd_critical-review_public-version.pdf
https://pubmed.ncbi.nlm.nih.gov/38905907/
https://pubmed.ncbi.nlm.nih.gov/38905907/
https://www.researchgate.net/publication/371671753_N_N-Dimethylpentylone_Dipentylone-A_New_Synthetic_Cathinone_Identified_in_a_Postmortem_Forensic_Toxicology_Case_Series
https://www.cfsre.org/images/monographs/NN-Dimethylpentylone_121721_CFSRE_Toxicology_Report.pdf
https://www.benchchem.com/product/b593733#pharmacological-profile-of-n-n-diethylpentylone-hydrochloride
https://www.benchchem.com/product/b593733#pharmacological-profile-of-n-n-diethylpentylone-hydrochloride
https://www.benchchem.com/product/b593733#pharmacological-profile-of-n-n-diethylpentylone-hydrochloride
https://www.benchchem.com/product/b593733#pharmacological-profile-of-n-n-diethylpentylone-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

